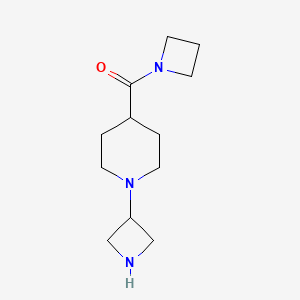
1-Azetidin-3-yl-4-(azetidin-1-ylcarbonyl)piperidine
Cat. No. B8316931
M. Wt: 223.31 g/mol
InChI Key: AATQMDRYCJBPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106208B2
Procedure details


4-(Azetidin-1-ylcarbonyl)-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine (0.42 g, 1.1 mmol) was dissolved in ethanol and to the resultant solution was added palladium hydroxide on carbon (0.15 g) and ammonium formate (0.28 g, 4.4 mmol). The reaction mixture was heated for 4 min at 120° C. using microwave single node heating. The catalyst was filtered off by means of a phase separator and the filter cake washed with ethanol. The solvent was removed by evaporation and the residue was dissolved in methanol (1 mL) and THF (10 mL). The solution was loaded on a cation exchange sorbent (Isolute® SCX-2; 10 g). The column washed with THF and the product was then eluted with ammonia saturated methanol. The solvent was removed by evaporation and there was obtained 0.25 g of the title compound as colourless oil. 1H NMR (500 MHz, CD3OD): 2.0-2.2 (m, 4H), 2.3-2.4 (m, 2H), 2.6-2.8 (m, 3H), 3.2-3.3 (d, 2H), 3.8 (qn, 1H), 4.3 (t, 2H), 4.4 (m, 2H), 4.5 (m, 2H), 4.6 (t, 2H); LCMS: m/z 224 (M+1)+.
Name
4-(Azetidin-1-ylcarbonyl)-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine
Quantity
0.42 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:5]([CH:7]2[CH2:12][CH2:11][N:10]([CH:13]3[CH2:16][N:15](C(C4C=CC=CC=4)C4C=CC=CC=4)[CH2:14]3)[CH2:9][CH2:8]2)=[O:6])[CH2:4][CH2:3][CH2:2]1.C([O-])=O.[NH4+]>C(O)C.[OH-].[OH-].[Pd+2]>[NH:15]1[CH2:14][CH:13]([N:10]2[CH2:11][CH2:12][CH:7]([C:5]([N:1]3[CH2:2][CH2:3][CH2:4]3)=[O:6])[CH2:8][CH2:9]2)[CH2:16]1 |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
4-(Azetidin-1-ylcarbonyl)-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCC1)C(=O)C1CCN(CC1)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off by means of a phase separator
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methanol (1 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The column washed with THF
|
WASH
|
Type
|
WASH
|
|
Details
|
the product was then eluted with ammonia saturated methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CC(C1)N1CCC(CC1)C(=O)N1CCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
